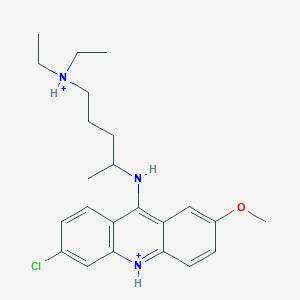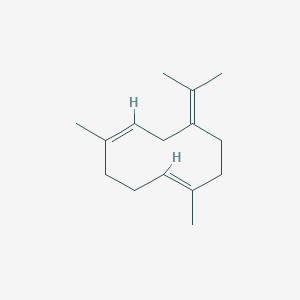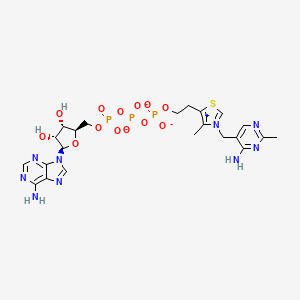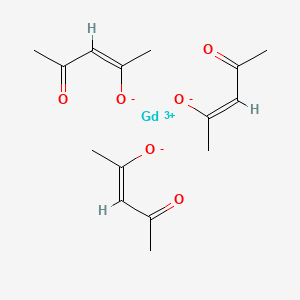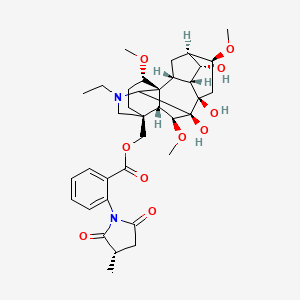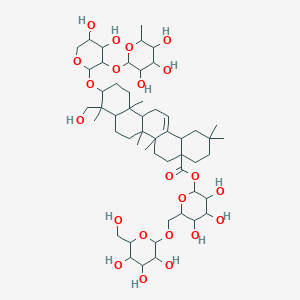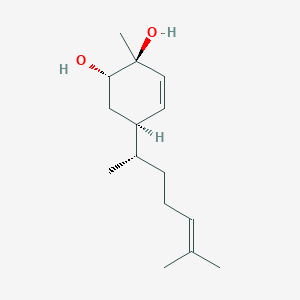
2,3-Dihydroxybisabola-4,10-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxybisabola-4,10-diene is a sesquiterpenoid. It has a role as a metabolite.
科学的研究の応用
Natural Source and Derivatives : This compound has been identified in natural sources such as Curcuma longa, also known as turmeric. It is one of the several sesquiterpenes isolated from this plant, which includes a variety of other similar compounds with potential biological activities (Ohshiro, Kuroyanagi, & Ueno, 1990).
Chemical Isolation and Characterization : Research includes the isolation and characterization of similar bisabolane sesquiterpenoids from sources like Santalum austrocaledonicum. These studies focus on the extraction and detailed spectroscopic analysis of these compounds (Alpha, Raharivelomanana, Bianchini, Faure, & Cambon, 1997).
Synthesis and Transformation Studies : There is significant research on the synthesis and transformation of similar diene compounds. For example, studies on asymmetric 1,4-dihydroxylation of 1,3-dienes provide insights into chemical reactions and transformations relevant to compounds like 2,3-Dihydroxybisabola-4,10-diene (Burks, Kliman, & Morken, 2009).
Biological Activities and Applications : The compound and its derivatives have been studied for their potential biological activities. For example, the anti-inflammatory activity of bisabolane-type sesquiterpenoids was evaluated in vitro, indicating potential therapeutic applications (Cheng, Li, Wu, Xu, Xue, & Wei, 2019).
Phytochemistry and Ethnobotanical Aspects : The presence of this compound in plants like Curcuma longa, which has been traditionally used in various cultures, highlights its significance in phytochemistry and ethnobotany. These studies contribute to understanding the chemical basis of the traditional uses of these plants (Li, Feng, Xiao, Wang, Xue, & Liang, 2009).
特性
製品名 |
2,3-Dihydroxybisabola-4,10-diene |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC名 |
(1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1 |
InChIキー |
YRFJMOGROZTYPC-XGUBFFRZSA-N |
異性体SMILES |
C[C@@H](CCC=C(C)C)[C@H]1C[C@@H]([C@@](C=C1)(C)O)O |
正規SMILES |
CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1254876.png)
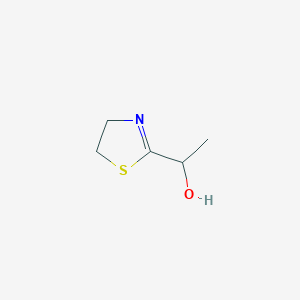
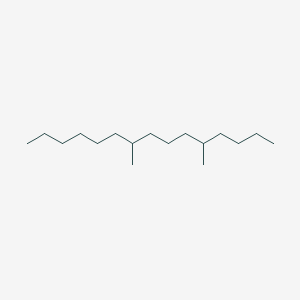
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1254884.png)
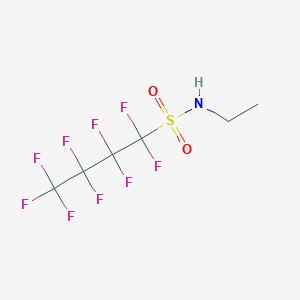
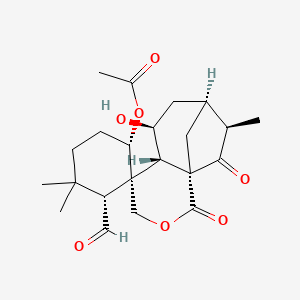
![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17S)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1254888.png)
